イノコステロン

概要

説明

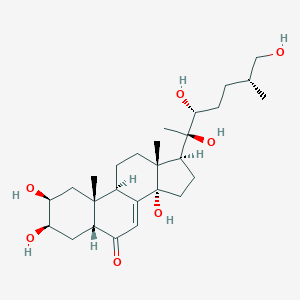

25R-イノコステロンは植物に含まれるステロイドホルモンの一種であるフィトエクジステロイドです。昆虫の成長と発達を促進する役割があることで知られており、昆虫生理学の研究において重要な化合物です。 25R-イノコステロンの分子式はC27H44O7であり、分子量は480.63 g/molです 。 この化合物は、ヒユ科の植物であるヒユやアカザの根から単離されます .

2. 製法

合成経路と反応条件: 25R-イノコステロンの合成は、より単純なステロイド前駆体から始まり、複数の段階を踏みます。このプロセスには通常、水酸化、酸化、環化反応が含まれます。目的の立体化学と官能基を達成するために、特定の試薬と触媒が使用されます。

工業的生産方法: 25R-イノコステロンの工業的生産は、主に天然源からの抽出に基づいています。ヒユの根を収穫し、乾燥させて粉末状に粉砕します。次に、この粉末をエタノールまたはメタノールを用いた溶媒抽出にかけます。 抽出物はクロマトグラフィー技術を用いて精製し、25R-イノコステロンを単離します .

反応の種類:

酸化: 25R-イノコステロンは酸化反応によって、様々な酸化された誘導体に変換されます。

還元: 還元反応は、25R-イノコステロンをその還元形に変換し、生物活性を変化させます。

置換: 置換反応は、分子に異なる官能基を導入し、その特性を修飾することができます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

溶媒: メタノール、エタノール、ジクロロメタン。

主要な生成物: これらの反応によって生成される主な生成物には、25R-イノコステロンの水酸化誘導体、酸化誘導体、還元誘導体などがあり、それぞれ異なる生物活性を示します .

科学的研究の応用

25R-イノコステロンは、科学研究において幅広い用途を持っています:

化学: ステロイドの変換と反応機構を研究するためのモデル化合物として使用されます。

生物学: 昆虫の発達と変態における役割が調査されています。

医学: 抗炎症作用と抗糖尿病作用の可能性が探索されています。

作用機序

25R-イノコステロンは、昆虫のエクジソン受容体に結合することでその効果を発揮し、脱皮と変態につながる遺伝子発現の連鎖反応を誘発します。哺乳類では、核受容体やシグナル伝達経路など、様々な分子標的に作用して生物学的効果を発揮します。 具体的な経路はまだ調査中ですが、炎症性サイトカインや酵素の発現を調節することが知られています .

類似化合物:

25S-イノコステロン: 同じような生物活性を示す別のジアステレオマーです。

エクジステロン: 強い生物活性を示す、広く研究されているフィトエクジステロイドです。

ツルケステロン: アナボリック作用が知られており、スポーツサプリメントに使用されています。

ユニークさ: 25R-イノコステロンは、その特定の立体化学により、受容体への結合親和性と全体的な生物活性が異なります。 他のフィトエクジステロイドと比較して、顕著な抗炎症作用と抗アトピー作用を示し、研究や産業への応用において貴重な化合物となっています .

生化学分析

Biochemical Properties

Inokosterone interacts with several biomolecules, including enzymes and proteins. It has been identified as a potential drug target of the Estrogen Receptor 1 (ESR1) in rheumatoid arthritis patients . Inokosterone binds to ESR1, a transcription factor, playing a significant role in the molecular mechanism of Cyathula Officinalis, a traditional Chinese medicine used for treating rheumatoid arthritis .

Cellular Effects

Inokosterone has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to extend the longevity of yeast and mammalian cells via antioxidative stress and mitophagy induction . Inokosterone-treated groups showed an increased cell survival rate under oxidative stress conditions, enhanced antioxidant enzyme activity, and gene expression .

Molecular Mechanism

Inokosterone exerts its effects at the molecular level through several mechanisms. It binds with the transcription factor ESR1, which is significantly increased in mRNA samples of rheumatoid arthritis patients . This binding interaction suggests that Inokosterone may influence gene expression and enzyme activation or inhibition .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 25R-Inokosterone involves multiple steps, starting from simpler steroidal precursors. The process typically includes hydroxylation, oxidation, and cyclization reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups.

Industrial Production Methods: Industrial production of 25R-Inokosterone is primarily based on extraction from natural sources. The roots of Achyranthes bidentata are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The extract is purified through chromatographic techniques to isolate 25R-Inokosterone .

Types of Reactions:

Oxidation: 25R-Inokosterone can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert 25R-Inokosterone into its reduced forms, altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include hydroxylated, oxidized, and reduced derivatives of 25R-Inokosterone, each with distinct biological activities .

類似化合物との比較

25S-Inokosterone: Another stereoisomer with similar biological activities.

Ecdysterone: A widely studied phytoecdysteroid with potent biological effects.

Turkesterone: Known for its anabolic properties and use in sports supplements.

Uniqueness: 25R-Inokosterone is unique due to its specific stereochemistry, which influences its binding affinity to receptors and its overall biological activity. Compared to other phytoecdysteroids, it has shown significant anti-inflammatory and anti-atopy activities, making it a valuable compound for research and industrial applications .

生物活性

Inokosterone, a type of ecdysteroid primarily isolated from Gentiana rigescens and other plant sources, has garnered attention for its diverse biological activities. This article explores the mechanisms through which inokosterone influences cellular processes, particularly focusing on its antioxidative properties, effects on longevity, and potential applications in health and medicine.

Chemical Structure and Sources

Inokosterone is structurally related to other ecdysteroids and exists as two C-25 epimers. It has been identified in several plant species, including Gentiana rigescens and Achyranthes fauriei. The compound's activity has been evaluated in various biological assays to understand its pharmacological potential.

Antioxidative Stress

Research indicates that inokosterone exhibits significant antioxidative properties. A study demonstrated that inokosterone treatment led to:

- Increased Cell Survival : Inokosterone enhanced the survival rate of yeast cells under oxidative stress conditions.

- Reduction of Reactive Oxygen Species (ROS) : The levels of ROS and malondialdehyde (MDA) were significantly decreased in inokosterone-treated cells, indicating reduced oxidative damage.

- Enhanced Antioxidant Enzyme Activity : Inokosterone treatment resulted in increased activity of antioxidant enzymes, suggesting a protective mechanism against oxidative stress .

Autophagy Activation

Inokosterone also promotes autophagy, a critical cellular process for maintaining homeostasis and longevity. Key findings include:

- Increased Autophagosome Formation : The number of autophagosomes in mammalian cells increased following inokosterone treatment.

- Mitophagy Enhancement : Inokosterone facilitated mitophagy, the selective degradation of mitochondria by autophagy, which is crucial for cellular health .

- Gene Expression Modulation : Inokosterone influenced the expression of genes associated with antioxidant defense and autophagy, such as SOD1, further supporting its role in cellular protection mechanisms .

Longevity Effects

Inokosterone has been shown to extend the lifespan of model organisms. Studies using yeast models demonstrated that:

- Replicative Lifespan Extension : Inokosterone treatment increased the replicative lifespan of K6001 yeast strains.

- Chronological Lifespan Improvement : Similar effects were observed in chronological lifespan assays with other yeast strains .

Data Summary

The following table summarizes key findings regarding the biological activity of inokosterone:

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Antioxidative Stress | Increased cell survival | Reduction of ROS and MDA |

| Enhanced antioxidant enzyme activity | Activation of antioxidant genes | |

| Autophagy | Increased autophagosome formation | Induction of mitophagy |

| Gene expression modulation | Upregulation of SOD1 | |

| Longevity | Extended replicative lifespan | Enhanced cellular stress response |

| Improved chronological lifespan | Activation of longevity pathways |

Case Studies

- Yeast Model Study :

- Mammalian Cell Study :

- Ecdysteroid Activity Testing :

特性

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16+,18+,20-,21+,22+,23-,24-,25-,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNVCUBPURTQPQ-GYVHUXHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164756 | |

| Record name | Inokosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15130-85-5 | |

| Record name | Inokosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015130855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inokosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。